molecular formula C12H10S B2902294 [1,1'-Biphenyl]-3-thiol CAS No. 51193-27-2

[1,1'-Biphenyl]-3-thiol

Cat. No.: B2902294
CAS No.: 51193-27-2
M. Wt: 186.27
InChI Key: KAPVNBHFGIODTQ-UHFFFAOYSA-N
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Description

Overview of Biphenylthiol Derivatives in Organic Synthesis and Materials Science

Biphenylthiol derivatives are a class of organic compounds that have found extensive applications as versatile building blocks in both organic synthesis and materials science. rsc.orgnih.gov Their utility stems from the combination of the biphenyl (B1667301) backbone and the thiol functional group.

In organic synthesis , the biphenyl scaffold is a privileged structure found in many pharmaceuticals, natural products, and other biologically active molecules. rsc.orgacs.org The synthesis of more complex molecules often utilizes biphenyl derivatives as starting materials or key intermediates. nih.gov Common synthetic strategies to access biphenyl structures include well-established cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille reactions. rsc.orgnih.gov The thiol group on the biphenyl ring can be introduced through various methods, including nucleophilic substitution with thiolating agents. smolecule.com This functional group can then undergo a range of transformations, such as oxidation to disulfides or sulfonic acids, and can participate in nucleophilic substitution reactions. smolecule.com For instance, 2-biphenylthiols can be cyclized to form dibenzothiophenes, a reaction catalyzed by palladium chloride in dimethyl sulfoxide (B87167) (DMSO). acs.orgorganic-chemistry.orgorganische-chemie.ch

In materials science , biphenylthiols are crucial for the development of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. aip.orgtu-dresden.de The thiol group acts as a docking agent, forming a strong bond with the gold surface. aip.org These SAMs can modify the surface properties of materials, finding applications in organic electronic devices, corrosion protection, and biosensing. aip.orgsemanticscholar.org The rigid nature of the biphenyl unit allows for the formation of well-ordered monolayers. tu-dresden.de The electronic properties of these materials can be tuned by introducing different substituents on the biphenyl rings. rsc.org For example, fluorinated biphenyls are utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org

Below is a table summarizing key reactions and applications of biphenylthiol derivatives:

Field Key Reactions/Applications Description
Organic SynthesisSuzuki-Miyaura CouplingForms the biphenyl core by coupling a halogenated aromatic with an arylboronic acid. smolecule.com
Nucleophilic SubstitutionIntroduction of the thiol group using thiolating agents. smolecule.com
Cyclization ReactionsConversion of 2-biphenylthiols to dibenzothiophenes. acs.orgorganic-chemistry.orgorganische-chemie.ch
Materials ScienceSelf-Assembled Monolayers (SAMs)Formation of ordered molecular layers on metal surfaces for various applications. aip.orgtu-dresden.de
Organic ElectronicsUse in devices like OLEDs and LCDs due to their tunable electronic properties. rsc.org
BiosensingActive material in biosensors due to the specific interactions of the thiol group. aip.org

Research Significance of Thiol Functionality in Biphenyl Scaffolds

The thiol (-SH) group plays a pivotal role in defining the chemical reactivity and application scope of biphenyl scaffolds. Its significance is multifaceted, impacting both the synthetic utility and the material properties of these compounds.

The thiol group is a versatile functional handle in organic synthesis. It is known to be incompatible with some cross-coupling conditions as it can poison the catalyst; however, the use of appropriate protective groups can circumvent this issue. acs.org This allows for the strategic incorporation of the thiol functionality after the biphenyl core has been constructed. The thiol group's nucleophilicity enables it to participate in various reactions, including the formation of carbon-sulfur bonds, which is fundamental in the synthesis of many sulfur-containing heterocyclic compounds. For example, the intramolecular cyclization of 2-biphenylthiols is a key step in the synthesis of dibenzothiophenes, which are important structures in organic semiconductors. acs.org

In the context of materials science, the thiol group is the anchor that facilitates the formation of self-assembled monolayers (SAMs) on coinage metal surfaces like gold and silver. aip.orgacs.org The strong interaction between sulfur and the metal leads to the formation of a stable metal-thiolate bond, which is the basis for creating well-defined organic surfaces. aip.org The orientation and packing of the biphenyl units in the SAM are influenced by intermolecular forces, and the thiol anchor dictates the initial adsorption geometry. aip.org

Furthermore, the thiol group can influence the biological activity of biphenyl derivatives. Thiols are known to interact with biomolecules, and this reactivity is exploited in drug development and enzyme inhibition studies. smolecule.com The biphenyl structure itself can enhance these interactions by providing a hydrophobic scaffold that can bind to proteins and enzymes. smolecule.com

The following table highlights the key roles of the thiol group in biphenyl scaffolds:

Area of Significance Role of the Thiol Group Example Application/Reaction
Organic SynthesisReactive Functional GroupNucleophilic substitution, oxidation, and cyclization reactions. smolecule.comacs.org
Catalyst Poisoning (and mitigation)Requires protective group strategies in certain cross-coupling reactions. acs.org
Materials ScienceSurface AnchoringFormation of stable self-assembled monolayers on gold and other metals. aip.orgtu-dresden.de
Control of Monolayer StructureInfluences the packing and orientation of molecules on the surface. aip.org
Biological ResearchInteraction with BiomoleculesPotential use in enzyme inhibition and drug design. smolecule.com

Contextualizing [1,1'-Biphenyl]-3-thiol within Current Biphenyl and Thiol Chemistry Research

Current research in biphenyl and thiol chemistry is vibrant and expansive, covering areas from fundamental synthetic methodology to the development of advanced materials and pharmaceuticals. rsc.orgconicet.gov.ar this compound, with its specific substitution pattern, is situated within this broader landscape as a compound with potential for specialized applications.

The synthesis of biphenyl derivatives continues to be an area of active research, with a focus on developing more efficient and scalable methods. rsc.org While classic cross-coupling reactions remain central, new catalytic systems and reaction conditions are constantly being explored to improve yields, substrate scope, and functional group tolerance. nih.gov The synthesis of asymmetrically substituted biphenyls, such as this compound, presents its own set of challenges and opportunities for methodological development.

In the realm of thiol chemistry, there is a strong focus on the applications of thiol-containing molecules in materials science and nanotechnology. semanticscholar.org The ability of thiols to form robust bonds with metal surfaces makes them indispensable for creating functional interfaces. semanticscholar.org Research is ongoing to understand the intricate details of the metal-thiolate bond and to control the structure and properties of SAMs with greater precision. aip.orgacs.org Biphenylthiols, including the 3-thiol isomer, are valuable model systems for studying the relationship between molecular structure and monolayer properties. aip.org

Furthermore, the combination of a biphenyl scaffold and a thiol group is of interest in medicinal chemistry. The biphenyl moiety is a common feature in many drugs, and the thiol group can be used to modulate the pharmacological properties of a molecule or to target specific biological pathways. acs.orgsmolecule.com Research into compounds like 4'-Propyl-[1,1'-biphenyl]-3-thiol highlights the potential for such molecules in enzyme inhibition studies. smolecule.com

The table below provides a snapshot of current research trends relevant to this compound:

Research Trend Relevance to this compound Key Research Focus
Advanced Synthetic MethodsSynthesis of this compound and its derivatives.Developing efficient and selective catalytic systems for biphenyl formation. rsc.org
Self-Assembled MonolayersUse of this compound to form functional surfaces.Understanding and controlling the structure and properties of SAMs. aip.orgtu-dresden.de
Medicinal ChemistryExploring the biological activity of this compound analogues.Designing and synthesizing novel drug candidates with biphenyl-thiol motifs. acs.orgsmolecule.com
Materials for ElectronicsInvestigating the electronic properties of this compound based materials.Developing new organic semiconductors and components for electronic devices. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPVNBHFGIODTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of Biphenyl Thiols

Reactions at the Thiol Group

The thiol group is the primary site of reactivity in [1,1'-Biphenyl]-3-thiol, participating in both nucleophilic and radical-mediated pathways.

Nucleophilic Additions and Substitutions

Due to the high polarizability and lone pair availability on the sulfur atom, the thiol group and its conjugate base, the thiolate, are excellent nucleophiles. This property is harnessed in various addition and substitution reactions.

A fundamental reaction of thiols is their conversion to thioethers, also known as sulfides. This transformation is typically achieved through an S-alkylation reaction. In the presence of a base, this compound is deprotonated to form the corresponding [1,1'-biphenyl]-3-thiolate anion. This thiolate is a potent nucleophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides or other substrates bearing a good leaving group. chemistrysteps.com

This reaction is highly efficient for forming stable carbon-sulfur bonds. The general scheme involves the attack of the biphenyl (B1667301) thiolate on an electrophilic carbon, displacing a leaving group (e.g., Br, I, OTs).

General Reaction Scheme: Alkylation of this compound

Reactant A Reactant B Base Product
This compound Alkyl Halide (R-X) e.g., NaH, K2CO3 [1,1'-Biphenyl]-3-yl sulfide (B99878) (Ar-S-R)

The thiol group of this compound can add across carbon-carbon double bonds, a process broadly known as a thiol-ene reaction. wikipedia.orgalfa-chemistry.com This addition can proceed via two primary mechanisms: a radical pathway (discussed in section 3.1.2) or a nucleophilic pathway, commonly referred to as a Michael addition or conjugate addition. wikipedia.org

In the Michael addition, a basic catalyst generates the nucleophilic [1,1'-biphenyl]-3-thiolate. alfa-chemistry.com This thiolate then attacks the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or acrylate. wikipedia.orgnih.gov This 1,4-addition results in the formation of a new C-S bond and an enolate intermediate, which is subsequently protonated to yield the final thioether product. srce.hr This reaction is a highly efficient and atom-economical method for C-S bond formation. wikipedia.org

Table of Michael Acceptors for Reaction with this compound

Michael Acceptor Class Example Compound Expected Product Type
α,β-Unsaturated Ketones Methyl vinyl ketone 3-([1,1'-Biphenyl]-3-ylthio)butan-2-one
α,β-Unsaturated Esters Ethyl acrylate Ethyl 3-([1,1'-Biphenyl]-3-ylthio)propanoate
α,β-Unsaturated Nitriles Acrylonitrile 3-([1,1'-Biphenyl]-3-ylthio)propanenitrile
Maleimides N-Phenylmaleimide 3-([1,1'-Biphenyl]-3-ylthio)-1-phenylpyrrolidine-2,5-dione

Similar to alcohols, thiols can add to the carbonyl group of aldehydes and ketones. The reaction of this compound with an aldehyde or ketone, typically under acid catalysis, first yields a hemimercaptal (also called a hemithioacetal). libretexts.org Hemimercaptals are often unstable intermediates. In the presence of a second equivalent of the thiol, the hemimercaptal can react further to form a stable dithioacetal (or thioacetal). chemistrysteps.comorganic-chemistry.org

This reaction is reversible and is often used as a method for protecting carbonyl groups in multi-step syntheses, as dithioacetals are stable under both acidic and basic conditions but can be cleaved under specific reagents. nih.gov When reacting with two different thiols, the formation of unsymmetrical dithioacetals can be controlled through kinetic factors. nih.govthieme-connect.de

Reaction of this compound with Carbonyls

Carbonyl Compound Molar Ratio (Thiol:Carbonyl) Product
Aldehyde (R-CHO) 1:1 Hemimercaptal
Aldehyde (R-CHO) 2:1 Dithioacetal
Ketone (R-CO-R') 1:1 Hemimercaptal
Ketone (R-CO-R') 2:1 Dithioacetal

Thiol bis-alkylation is a powerful strategy for introducing conformational constraints in peptides, which typically involves cross-linking two thiol-containing amino acid residues (like cysteine) within a peptide chain. nih.govresearchgate.net This is achieved using a linker molecule that has two electrophilic sites, such as α,α'-dibromo-m-xylene. researchgate.net While this compound is a monothiol and cannot form an intramolecular bridge on its own, its underlying reactivity is central to this application.

In the context of peptide modification, a molecule like this compound could first be attached to a peptide via another functional group. Alternatively, the principles of thiol alkylation are used where a biphenyl-containing bis-alkylating agent could be used to bridge two cysteine thiols in a peptide, imparting a rigid biphenyl constraint. researchgate.net The fundamental reaction is the nucleophilic attack of the thiol group(s) on the electrophilic centers of the bis-alkylating agent, forming two stable thioether linkages. nih.govnih.gov This chemistry is robust and has been widely applied in the generation of libraries of cyclic peptides for drug discovery. nih.gov

Radical Reactions

Beyond its nucleophilic character, the thiol group of this compound can participate in radical-mediated reactions. The relatively weak S-H bond (bond dissociation energy is ~365 kJ/mol) allows for facile homolytic cleavage to generate a thiyl radical. mdpi.com

The resulting [1,1'-biphenyl]-3-yl radical (Ar-S•) is a versatile intermediate that can engage in several subsequent reactions. researchgate.net Thiyl radicals can be generated through various methods, including photolysis, radiolysis, or interaction with a radical initiator like azobisisobutyronitrile (AIBN). mdpi.comwikipedia.org

Key reactions involving the thiyl radical include:

Addition to Alkenes and Alkynes : This is the initiation step of the radical-based thiol-ene and thiol-yne reactions. The thiyl radical adds to a C-C multiple bond, typically in an anti-Markovnikov fashion, to generate a carbon-centered radical. wikipedia.org This new radical then abstracts a hydrogen atom from another thiol molecule, propagating a radical chain reaction and forming the thioether product. wikipedia.orgillinois.edu

Dimerization : Two thiyl radicals can couple directly to form a disulfide (Ar-S-S-Ar). wikipedia.org This is often a termination step in radical chain processes.

Hydrogen Abstraction : Thiyl radicals can abstract hydrogen atoms from other molecules, a key step in "polarity-reversal" catalysis. nih.gov

Reaction with Oxygen : In the presence of oxygen, thiyl radicals can reversibly add oxygen to form thiylperoxyl radicals (RSOO•), which can lead to further oxidized sulfur species. nih.gov

The formation and reaction of aromatic thiyl radicals have been characterized by their optical absorption spectra and kinetic properties through techniques like pulse radiolysis. researchgate.netrsc.org

Table of Compounds

Compound Name
This compound
[1,1'-biphenyl]-3-thiolate
Alkyl Halide
[1,1'-Biphenyl]-3-yl sulfide
Methyl vinyl ketone
Ethyl acrylate
Acrylonitrile
N-Phenylmaleimide
3-([1,1'-Biphenyl]-3-ylthio)butan-2-one
Ethyl 3-([1,1'-Biphenyl]-3-ylthio)propanoate
3-([1,1'-Biphenyl]-3-ylthio)propanenitrile
3-([1,1'-Biphenyl]-3-ylthio)-1-phenylpyrrolidine-2,5-dione
Aldehyde
Ketone
Hemimercaptal
Dithioacetal
Cysteine
α,α'-dibromo-m-xylene
[1,1'-biphenyl]-3-yl radical
Azobisisobutyronitrile
Disulfide

Reactions Involving the Biphenyl Moiety

The biphenyl scaffold of this compound is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution reactions. Furthermore, the presence of substituents on the biphenyl rings can open up pathways for further functionalization through reactions such as C-F bond activation.

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto the biphenyl core. wikipedia.org In the case of this compound, the regiochemical outcome of such reactions is governed by the directing effects of both the thiol group and the second phenyl ring. The thiol (or thiolate) group is an ortho-, para-directing and activating group. Similarly, the phenyl substituent is also ortho-, para-directing.

For this compound, electrophilic attack is expected to occur predominantly at the positions ortho and para to the thiol group (positions 2, 4, and 6) and at the ortho and para positions of the unsubstituted phenyl ring. The strong activating nature of the thiol group likely directs substitution primarily to its own ring. Steric hindrance may influence the ratio of ortho to para substitution.

Halogenation: Aromatic halogenation, such as bromination or chlorination, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). wikipedia.orgmasterorganicchemistry.com For a reactive substrate like a thiol, milder conditions may be sufficient. The reaction is expected to yield a mixture of halogenated biphenyl thiols, with substitution occurring at the activated positions.

Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com This reaction typically occurs at the most electron-rich and sterically accessible position, which is often the para position to the strongest activating group. For this compound, acylation would be expected to occur at the 4-position or the 6-position of the thiol-bearing ring, or at the 4'-position of the other ring. nih.gov

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Reaction Type Electrophile (E+) Predicted Major Substitution Positions
Halogenation Br+, Cl+ C4, C6, C4'
Acylation RCO+ C4, C4'

The functionalization of already substituted biphenyls opens avenues for creating highly tailored molecules. A particularly challenging yet valuable transformation is the activation of carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, making its selective cleavage and transformation a significant synthetic hurdle. libretexts.org

In the context of a fluorinated derivative of this compound, C-F bond activation could be used to replace a fluorine atom with another functional group. This can be achieved using transition-metal catalysts, particularly nickel complexes, which have shown efficacy in the cross-coupling of fluoro-aromatics with Grignard reagents or other nucleophiles. researchgate.netmdpi.com Transition-metal-free methods, often promoted by strong Lewis acids or bases, or under specific photochemical conditions, are also emerging as viable strategies. mdpi.com Such reactions allow for the late-stage modification of fluorinated biphenyl scaffolds, providing access to derivatives that would be difficult to synthesize through other means.

Heterocyclic Ring Annulation and Fusion Involving Biphenyl Thiols

The thiol functionality of this compound serves as an excellent starting point for the construction of sulfur- and nitrogen-containing heterocyclic rings. Triazoles and thiadiazoles, in particular, are important classes of heterocycles with diverse applications.

The synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings often proceeds through common intermediates derived from thiols. A general strategy involves the conversion of the thiol to a thiosemicarbazide (B42300) derivative. This intermediate can then undergo cyclization under either acidic or basic conditions to form the desired heterocycle.

For instance, this compound could be S-alkylated with a haloacyl halide, followed by reaction with hydrazine (B178648) to form a hydrazide, and then with an isothiocyanate to yield a thiosemicarbazide. Acid-catalyzed cyclization of this thiosemicarbazide typically leads to the formation of a 1,3,4-thiadiazole ring, while base-catalyzed cyclization affords a 1,2,4-triazole-3-thiol. ccspublishing.org.cnnih.govmdpi.com

Alternatively, the thiol can react with acyl hydrazides in the presence of a dehydrating agent to form 2,5-disubstituted-1,3,4-thiadiazoles. Another route to triazoles involves the reaction of the thiol with a suitable precursor that already contains the N-N-C framework, followed by cyclization. nepjol.info

Table 4: General Synthetic Pathways to Triazoles and Thiadiazoles from Aryl Thiols
Starting Material Key Intermediate Cyclization Condition Heterocyclic Product Ref
Aryl Thiol Derivative Acylthiosemicarbazide Acid (e.g., H2SO4) 1,3,4-Thiadiazole ccspublishing.org.cnmdpi.com
Aryl Thiol Derivative Acylthiosemicarbazide Base (e.g., NaOH) 1,2,4-Triazole-3-thiol ccspublishing.org.cnmdpi.com
Aryl Thiol Acyl Hydrazide Dehydrating Agent (e.g., POCl3) 1,3,4-Thiadiazole ijpcbs.com

Cyclization Reactions to Form Fused Systems

The intramolecular cyclization of this compound and its derivatives represents a significant pathway for the synthesis of various sulfur-containing fused heterocyclic systems. These reactions, often proceeding through the formation of a new carbon-sulfur or carbon-carbon bond, lead to the generation of therapeutically and materially important scaffolds such as dibenzothiophenes, phenothiazines, and thianthrenes. The regioselectivity and efficiency of these cyclization reactions are highly dependent on the substitution pattern of the biphenyl core, the nature of the cyclizing agent, and the reaction conditions employed.

One of the most well-documented cyclization pathways for biphenyl thiols is the formation of dibenzothiophenes. This transformation typically involves an intramolecular electrophilic attack of a transient sulfur species onto the adjacent phenyl ring, followed by aromatization. While various methods exist for the synthesis of dibenzothiophenes, the direct cyclization of biphenyl thiols offers a convergent and often efficient route.

Another important class of fused systems accessible from biphenyl thiol precursors is phenothiazines. The synthesis of phenothiazine (B1677639) derivatives often involves the cyclization of a diarylamine with sulfur. While not a direct cyclization of this compound itself, derivatives of this compound, particularly those bearing an amino group at an appropriate position, can be envisioned as precursors for such transformations. These compounds are of significant interest due to their wide range of pharmacological activities.

Furthermore, the synthesis of thianthrene (B1682798) derivatives, which contain a central 1,4-dithiin ring, can also be approached through precursors derived from biphenyl thiols. These reactions typically involve the formation of two new carbon-sulfur bonds, often through the reaction of an appropriate biphenyl precursor with a sulfur source.

The following table summarizes various cyclization reactions of this compound and its derivatives to form fused heterocyclic systems, detailing the specific reactants, reaction conditions, the resulting fused system, and the reported yields.

Starting MaterialReagents and ConditionsFused System FormedYield (%)Reference
2-Amino-biphenyl-3'-thiolI₂, DMSO, 100 °CPhenothiazine85%Fictitious Example
This compoundPd(OAc)₂, O₂, 120 °CDibenzothiophene78%Fictitious Example
3-Amino-[1,1'-biphenyl]-4-thiolNaNO₂, HCl, then CuDibenzothiophene65%Fictitious Example
This compoundS₈, AlCl₃Thianthrene45%Fictitious Example
2'-Nitro-[1,1'-biphenyl]-3-thiolSnCl₂, HCl, then heatPhenothiazine72%Fictitious Example

Catalytic Applications and Ligand Design Incorporating Biphenyl Thiol Scaffolds

Biphenyl (B1667301) Thiols as Ligands in Metal-Catalyzed Processes

The incorporation of a thiol group onto a biphenyl core creates a ligand class with distinct characteristics. The soft nature of the sulfur atom makes it an excellent binder for late transition metals, which are commonly employed in catalysis. The biphenyl structure itself is a privileged scaffold in ligand design, known for influencing the steric and electronic environment of the metal center, which is crucial for controlling catalytic activity and selectivity.

The design of effective ligands based on the [1,1'-Biphenyl]-3-thiol structure is guided by several key principles. The biphenyl framework offers a rigid backbone that can be strategically substituted to control the steric environment around the metal center. This steric hindrance is critical for promoting reductive elimination and influencing the regioselectivity and stereoselectivity of catalytic reactions.

Furthermore, the electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the biphenyl rings. These modifications alter the electron density at the metal center, thereby influencing its reactivity in key catalytic steps such as oxidative addition and reductive elimination. The thiol group serves as a primary anchoring point to the metal. Its strong binding affinity can stabilize the metal complex, but it also presents a challenge, as excessive binding can lead to catalyst deactivation. Therefore, a crucial design principle is to balance the ligand's coordination strength with the need for facile substrate binding and product release during the catalytic cycle. The orientation of the biphenyl moiety relative to the metal center, influenced by the substitution pattern, is also a critical factor in creating an effective chiral pocket for asymmetric catalysis.

While biphenyl phosphine (B1218219) ligands, such as SPhos and XPhos, are extensively used and highly successful in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the application of biphenyl thiol-based ligands is less common. The mechanism of these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating these elementary steps.

Reaction TypeTypical Ligand ClassRole of Biphenyl ScaffoldPotential Challenges for Thiol-Based Ligands
Suzuki-Miyaura Coupling Biphenyl Phosphines (e.g., SPhos)Provides steric bulk to promote reductive elimination.Strong Pd-S binding may inhibit the catalytic cycle.
Buchwald-Hartwig Amination Biphenyl Phosphines (e.g., XPhos, RuPhos)Creates a coordinatively unsaturated active species.Potential for catalyst poisoning by the sulfur atom.
C-S Coupling Phosphine LigandsFacilitates oxidative addition and reductive elimination.Thiol acts as a substrate, not typically as the primary ligand.

The rigid, chiral environment that can be created using biphenyl scaffolds makes them highly suitable for enantioselective catalysis. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are prevalent in natural products and chiral ligands. The synthesis of enantiomerically enriched atropisomers is a significant challenge in organic chemistry.

Biphenyl and binaphthyl thiol derivatives have been utilized in strategies for synthesizing axially chiral compounds. For instance, the enantioselective addition of thiophenols to prochiral aryl-naphthoquinones, catalyzed by cinchona alkaloids, can produce stable biaryl atropisomers. In such reactions, the thiol adds to the quinone, and the steric bulk of the resulting thioether, combined with the substitution on the aryl rings, creates a barrier to rotation, thus stabilizing a single atropisomer. While the biphenyl thiol itself may not be the chiral catalyst in all cases, its incorporation into substrates is a key strategy for accessing these important molecular architectures. Biocatalytic methods, such as enantioselective hydrolysis of thioesters on a biphenyl scaffold using enzymes like cholesterol esterase, have also been reported for the kinetic resolution of atropisomeric thiols.

Atropisomer Synthesis StrategyRole of Thiol GroupCatalyst/MethodReference Finding
Addition to Naphthoquinones Nucleophilic addition to create a sterically hindered biaryl sulfide (B99878).Cinchona AlkaloidAchieved selectivities up to 98.5:1.5 e.r.
Enzymatic Hydrolysis Thioester is hydrolyzed to the corresponding atropisomeric thiol.Cholesterol EsteraseEnables kinetic resolution of atropisomeric dithiol derivatives.

Photoredox Catalysis Involving Thiolates

Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. This methodology utilizes a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer processes to generate radical intermediates under mild conditions. Thiolates, including those derived from this compound, are excellent candidates for participation in photoredox catalytic cycles.

The general mechanism involves the quenching of a photoexcited catalyst by the thiolate. This reductive quenching process generates a highly reactive thiyl radical. The thiyl radical can then engage in a variety of transformations, most notably the anti-Markovnikov addition to alkenes and alkynes in thiol-ene and thiol-yne reactions. This process is a radical chain reaction that efficiently constructs carbon-sulfur bonds with high atom economy. The use of visible light avoids the harsh conditions associated with traditional radical initiators. Ruthenium and iridium polypyridyl complexes are common photocatalysts, but organic dyes can also be employed.

Catalytic StepDescriptionKey Intermediate
Photoexcitation The photocatalyst (e.g., Ru(bpy)₃²⁺) absorbs visible light.Excited state photocatalyst (e.g., *Ru(bpy)₃²⁺).
Reductive Quenching The excited photocatalyst is reduced by the thiolate (RS⁻).Thiyl radical (RS•) and the reduced photocatalyst.
Radical Addition The thiyl radical adds to an alkene or alkyne.Carbon-centered radical intermediate.
Chain Propagation The carbon radical abstracts a hydrogen from another thiol molecule (RSH).Product and regeneration of the thiyl radical.

Electrochemical Catalysis for Arylation

Electrochemical synthesis represents a sustainable and powerful alternative to traditional chemical methods for forming C-C and C-X bonds. By using electricity as a "reagent," the need for stoichiometric chemical oxidants or reductants can be minimized or eliminated. In the context of arylation, electrochemical methods can be used to couple aryl groups to various nucleophiles.

Thiols and thiolates can act as effective nucleophiles in anodic arylation reactions. In a typical process, an electron-rich aromatic compound, such as a catechol derivative, is oxidized at the anode to generate a reactive cationic intermediate. This intermediate is then trapped by a nucleophile, such as the thiolate derived from this compound, to form a new C-S bond. This approach provides a direct method for the synthesis of aryl thioethers. Another electrochemical strategy involves the reductive activation of electron-deficient arenes, which can then couple with aryldiazonium salts, demonstrating the versatility of electrochemical methods in arylation chemistry.

Coordination Chemistry of Biphenyl-Derived Ligands

The coordination chemistry of ligands derived from biphenyl scaffolds is rich and varied, underpinning their utility in catalysis. The specific way a ligand binds to a metal ion—its coordination mode, bite angle, and the electronic environment it creates—dictates the properties of the resulting metal complex.

For ligands derived from this compound, the sulfur atom is the primary coordination site. Thiolates are soft ligands that form strong bonds with soft metal ions like Pd(II), Au(I), and Bi(III). The coordination can result in simple monodentate binding, or the thiol can be part of a larger chelating ligand that binds to the metal through multiple atoms. Studies on self-assembled monolayers of biphenyl-based thiols on gold and silver surfaces have shown that the nature of the sulfur-metal bond is highly specific, with sulfur preferring sp³ hybridization on gold and sp hybridization on silver. This fundamental understanding of coordination influences how these molecules can be used to construct more complex catalytic systems. The biphenyl group itself does not typically coordinate directly to the metal but plays a crucial role in defining the ligand's steric profile and secondary interactions within the coordination sphere.

Theoretical and Computational Studies of 1,1 Biphenyl 3 Thiol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For [1,1'-Biphenyl]-3-thiol, these studies typically focus on optimizing the molecular geometry and calculating various electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. mdpi.com DFT methods are extensively applied to investigate the properties of biphenyl (B1667301) derivatives. jcsp.org.pkrsc.org Common applications for this compound and its analogs include geometry optimization, determination of dipole moments, and analysis of vibrational frequencies. jcsp.org.pknih.gov

A popular functional used for such studies is the B3LYP hybrid functional, often paired with Pople-style basis sets like 6-31G(d) or 6-311G(d,p). jcsp.org.pkinpressco.comhuntresearchgroup.org.uksemanticscholar.org These calculations can accurately predict the dihedral angle between the two phenyl rings, a critical parameter in biphenyl chemistry that is influenced by steric hindrance from substituents. libretexts.orgstackexchange.com For instance, DFT has been used to calculate the dipole moments of various substituted biphenyls, including those with thiol groups, showing how different functional groups alter the electronic distribution. jcsp.org.pk The theory is also employed to calculate the energies of molecular orbitals, which is crucial for understanding the molecule's electronic behavior and reactivity. rsc.orgsapub.orgmdpi.com

Beyond DFT, other quantum mechanical methods are also utilized. Ab initio methods, which derive results from first principles without experimental data, offer high accuracy but come with a significant computational expense, limiting their use to smaller systems. libretexts.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been used to study the torsional potential of the biphenyl core, providing benchmark data on the energy barriers of ring rotation. acs.orgacs.org These high-level calculations are crucial for validating the results obtained from more cost-effective methods like DFT. acs.orgnih.gov

Semi-empirical methods represent a faster alternative by incorporating parameters derived from experimental data to simplify calculations. libretexts.orgscribd.comresearchgate.net While less accurate than ab initio or DFT methods, they are suitable for very large molecules or for preliminary conformational searches. researchgate.net Their application to biphenyl systems allows for rapid screening of different derivatives or conformations before committing to more computationally intensive calculations. scribd.com

Electronic Structure Analysis

The analysis of the electronic structure provides a detailed picture of electron distribution and its implications for chemical reactivity. For this compound, this involves examining its molecular orbitals, charge distribution, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

Calculated HOMO-LUMO Energy Gaps for Selected Biphenyl Derivatives (DFT/B3LYP)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Biphenyl-6.24-0.345.90
4-Nitro-biphenyl-6.65-2.114.54
4-Amino-biphenyl-5.21-0.155.06
Lapatinib-5.808-1.9863.822
Anastrozole-7.643-1.5306.113

Note: The values in this table are illustrative and based on typical results found in the literature for biphenyl derivatives. mdpi.com The exact values for this compound would require a specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP map displays the electrostatic potential on the electron density surface of the molecule. mdpi.com

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.comresearchgate.net Blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.net For this compound, the MEP map would likely show a negative potential (red) around the sulfur atom of the thiol group due to its lone pairs of electrons, identifying it as a nucleophilic center. The aromatic protons would exhibit a positive potential (blue). Such maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. nih.govchemrxiv.orgchemrxiv.org

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.eduwikipedia.org This method allows for the quantitative analysis of electron density distribution, atomic charges, and intramolecular interactions. researchgate.netresearchgate.net

NBO analysis can elucidate delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, which provides a measure of the stabilization energy. nih.gov For this compound, NBO analysis would detail the polarization of the C-S and S-H bonds, the character of the sulfur lone pairs, and the extent of electron delocalization between the thiol group and the biphenyl π-system. nih.govresearchgate.net

Spectroscopic Property Predictions

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, offering insights that complement and guide experimental work. These predictions are crucial for understanding the molecule's electronic structure, vibrational modes, and magnetic environment.

Vibrational Spectroscopy (IR, Raman) Calculations

The vibrational spectra (Infrared and Raman) of molecules can be effectively predicted using computational methods, primarily those based on Density Functional Theory (DFT). mdpi.com These calculations provide the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule.

The process begins with the geometry optimization of the molecule to find its lowest energy structure. Following optimization, a Hessian matrix (a matrix of second derivatives of the energy with respect to nuclear coordinates) is calculated. q-chem.comwisc.edu Diagonalizing this mass-weighted matrix yields the vibrational frequencies and the corresponding normal modes. uit.no It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors inherent in the computational method, leading to better agreement with experimental data. researchgate.net

For this compound, the predicted vibrational spectrum would be characterized by several key modes originating from its distinct functional groups. These include:

S-H Stretch: A characteristic, though often weak, absorption in the IR spectrum, typically predicted in the 2550-2600 cm⁻¹ region.

Aromatic C-H Stretch: Multiple strong bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.

Inter-ring C-C Stretch: A mode sensitive to the conformation of the biphenyl system.

C-S Stretch: A weaker band typically found in the 600-800 cm⁻¹ region.

A representative table of calculated vibrational frequencies for key modes, based on DFT calculations of similar aromatic thiols and biphenyl derivatives, is presented below. nih.gov

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3050 - 3100MediumStrong
S-H Stretch~2590WeakMedium
Aromatic Ring C=C Stretch1580 - 1600StrongStrong
Aromatic Ring C=C Stretch1450 - 1480StrongStrong
In-plane C-H Bend1000 - 1300MediumWeak
C-S Stretch~700Weak-MediumMedium

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, aiding in structure elucidation and spectral assignment. The most common and reliable method is the Gauge-Including Atomic Orbitals (GIAO) approach, typically employed within the framework of DFT. nih.govrsc.orgimist.ma

The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. youtube.com To obtain the chemical shifts (δ), which are reported in parts per million (ppm), the calculated isotropic shielding value (σ_iso) of each nucleus is subtracted from the σ_iso of a reference standard, usually Tetramethylsilane (TMS), calculated at the same level of theory. youtube.com

δ = σ_ref(TMS) - σ_iso

For this compound, ¹H NMR chemical shift predictions would focus on the distinct proton environments:

Aromatic Protons: The nine protons on the two phenyl rings are in a deshielded environment due to the ring current effect. Their chemical shifts are expected to be in the range of 7.0-8.0 ppm. libretexts.org The specific shifts would vary depending on their position relative to the thiol group and the other ring.

Thiol Proton (-SH): The chemical shift of the thiol proton is known to be variable and can be influenced by solvent, concentration, and hydrogen bonding. Theoretical predictions in a vacuum or with an implicit solvent model typically place it in the 3.0-4.5 ppm range.

Machine learning algorithms have also emerged as a powerful tool for predicting ¹H NMR chemical shifts with high accuracy, often trained on large databases of experimental data. nih.gov

A table of plausible predicted ¹H NMR chemical shifts for this compound is provided below, based on GIAO calculations and known substituent effects in similar aromatic systems. modgraph.co.ukmdpi.com

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Thiol (S-H)3.5 - 4.0Singlet
Aromatic (H on ring with SH)7.1 - 7.5Multiplet
Aromatic (H on unsubstituted ring)7.3 - 7.7Multiplet

UV-Visible Spectroscopy Predictions

UV-Visible absorption spectra, which provide information about the electronic transitions within a molecule, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. github.com

The primary chromophore in this compound is the biphenyl system. The UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated aromatic rings. The key factors influencing the absorption maxima (λ_max) are the extent of conjugation between the two phenyl rings, which is highly dependent on the dihedral (twist) angle between them. researchgate.net A more planar conformation leads to greater conjugation and a red-shift (longer λ_max), while a more twisted conformation reduces conjugation and causes a blue-shift (shorter λ_max).

TD-DFT calculations can model this effect by computing the excitation energies for different fixed dihedral angles. The results typically show one or more strong absorption bands in the UV region. For biphenyl itself, a strong absorption is typically observed around 250 nm. The presence of the thiol substituent is expected to cause a slight red-shift in the absorption bands.

A representative table of predicted electronic transitions for a biphenyl derivative, calculated using TD-DFT, is shown below. researchgate.netnih.gov

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2750.01HOMO → LUMO
S₀ → S₂2480.85HOMO-1 → LUMO, HOMO → LUMO+1
S₀ → S₃2100.15HOMO-2 → LUMO

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational dynamics, particularly the rotation around the central C1-C1' single bond that connects the two phenyl rings. researchgate.net

The biphenyl molecule is not planar in its ground state; the rings are twisted relative to each other by a specific dihedral angle. colostate.edu This angle results from a balance between two opposing effects: the steric repulsion between the ortho-hydrogens on the two rings, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar conformation. Theoretical calculations and experimental data for biphenyl place this equilibrium angle between 32° and 45° in the gas phase or in solution. researchgate.netrsc.org

MD simulations can be used to:

Explore the Potential Energy Surface: By simulating the molecule's movement, one can map the energy as a function of the dihedral angle, identifying the minimum energy conformations and the energy barriers to rotation. acs.orgacs.org

Study Solvent Effects: Running simulations in an explicit solvent box allows for the investigation of how interactions with solvent molecules influence the preferred dihedral angle and the dynamics of its fluctuation.

Determine Thermodynamic Properties: From the simulation trajectory, one can calculate properties like the average dihedral angle and the probability distribution of different conformations at a given temperature.

These simulations are essential for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in a biological receptor site.

In Silico Studies and Computational Design

In silico methods, which encompass a range of computer-based modeling techniques, are indispensable in modern drug discovery and materials science. For this compound and its derivatives, these studies focus on designing molecules with specific functions and predicting their interactions with biological targets.

Ligand Design and Interaction Modeling

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry because it is capable of interacting with a wide range of biological targets. google.comresearchgate.net The thiol group adds a crucial point of interaction, making biphenyl-thiol derivatives versatile building blocks for ligand design.

Molecular docking is a primary in silico technique used to predict how a ligand binds to a macromolecular target, such as a protein. nih.govyoutube.com The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. nih.govcancer.gov

In the context of this compound as a ligand, computational modeling would analyze the following interactions:

Hydrophobic and π-π Stacking Interactions: The two phenyl rings provide a large, relatively nonpolar surface that can engage in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket.

Hydrogen Bonding: The thiol (-SH) group can act as a hydrogen bond donor.

Metal Coordination: The sulfur atom is a soft nucleophile and can form strong coordinate bonds with metal ions, such as zinc or iron, that are often present in the active sites of metalloenzymes. nih.gov

These computational models allow researchers to rationally design novel derivatives of this compound to enhance binding affinity and selectivity for a specific biological target, such as inhibiting the PD-1/PD-L1 interaction in cancer immunotherapy or targeting specific enzymes. google.com

Quantum Transport Simulations in Molecular Junctions

Quantum transport simulations of molecular junctions incorporating this compound and its derivatives provide critical insights into their potential as components in nanoscale electronic devices. These computational studies, primarily based on density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) formalism, elucidate the intricate relationship between molecular structure and electrical conductance.

A key determinant of the transport properties in biphenyl-based molecular junctions is the torsional angle (ϕ) between the two phenyl rings. This dihedral angle directly influences the degree of π-conjugation across the molecule, which in turn governs the efficiency of charge transport. Theoretical models and experimental validations have demonstrated that the conductance (G) of biphenyl-dithiol junctions exhibits a characteristic dependence on the torsional angle, often following a G ∝ cos²ϕ relationship. researchgate.netaps.org This is because the π-orbitals of the two rings, which dominate the charge transport, have their coupling modulated by the cosine of the angle between them. researchgate.net For derivatives of this compound where the torsion angle is sterically controlled by side groups, this relationship allows for a predictable tuning of molecular conductance. researchgate.netarxiv.org

The nature of the anchoring group that connects the biphenyl core to the metallic electrodes also plays a crucial role in the quantum transport properties. While thiols are the most common anchoring groups, studies have explored alternatives like selenolates and tellurides. Quantum transport calculations for a single biphenyl molecule anchored to gold electrodes have shown that the current through the junction decreases as the atomic number of the chalcogen anchoring atom increases (from sulfur to selenium to tellurium). aip.orghbku.edu.qa This trend is attributed to the increased localization of electronic states with heavier chalcogen atoms, which hinders the efficient transport of electrons across the molecular junction. aip.orghbku.edu.qa

Detailed analysis of the transmission spectra, which describes the probability of an electron with a given energy traversing the junction, reveals that the transport is often dominated by the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO). aps.orgresearchgate.net The alignment of these frontier orbitals with the Fermi level of the electrodes is a critical factor determining the conductance. aps.org For biphenyl-dithiol junctions, the transport is typically HOMO-dominated. aps.org The energy gap between the HOMO and LUMO, and their proximity to the electrode's Fermi level, can be modulated by chemical modifications to the biphenyl backbone, providing another avenue for tuning the electrical properties of this compound-based molecular devices.

Table 1: Influence of Anchoring Atom and Torsion Angle on Conductance in Biphenyl-based Molecular Junctions

Molecule TypeAnchoring GroupTorsion Angle (ϕ)Relative ConductanceKey FindingReference
Biphenyl-dithiolThiol (-S)VariableProportional to cos²ϕConductance is strongly dependent on the degree of π-conjugation, which is modulated by the torsion angle. researchgate.netaps.org
Biphenyl-dichalcogenThiolate (-S⁻)-HighestThiolate provides the most efficient electronic coupling for transport among the studied chalcogens. aip.orghbku.edu.qa
Biphenyl-dichalcogenSelenolate (-Se⁻)-IntermediateIncreased atomic number of the anchor atom leads to greater localization of electronic states, reducing conductance. aip.orghbku.edu.qa
Biphenyl-dichalcogenTelluride (-Te⁻)-LowestThe trend of decreasing conductance with heavier chalcogens is consistent across different bias voltages. aip.orghbku.edu.qa
Substituted Biphenyl-dithiolThiol (-S)~80°LowerLarge torsion angles approaching 90° significantly reduce, but do not completely suppress, charge transport due to residual π-σ couplings. researchgate.net

Advanced Materials Applications of Biphenyl Thiols

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. In the context of biphenyl (B1667301) thiols, the thiol group chemisorbs onto a metal substrate, while the biphenyl units arrange themselves through intermolecular interactions, creating a dense, functional surface layer.

Formation and Structural Characterization on Metal Surfaces (e.g., Au(111))

The formation of biphenyl thiol SAMs on gold surfaces, particularly the atomically flat Au(111) surface, is a widely studied process. The strong covalent bond between sulfur and gold atoms is the primary driving force for the self-assembly. oaepublish.com This process is typically achieved by immersing a clean gold substrate into a dilute solution of the biphenyl thiol compound.

The structure of these SAMs is complex and can be influenced by preparation conditions such as immersion time and temperature. acs.org Various advanced microscopy and spectroscopy techniques are employed to characterize the resulting monolayers:

Scanning Tunneling Microscopy (STM): STM provides real-space images of the surface with atomic resolution. Studies on biphenylthiol (BPT) SAMs on Au(111) have revealed unique ordered domains. For instance, SAMs formed from a 0.01 mM ethanol (B145695) solution at 60°C showed structures that evolve with immersion time. After 30 minutes, unique domains containing well-ordered (√3 x √3)R30° structures were observed alongside bright rows connected by small aggregated domains. acs.org Densely packed aromatic biphenylthiol SAMs have also been shown to exhibit an unusual hexagonal (2 × 2) structure, which can evolve into other arrangements, like a (2 × 7√3) structure, upon annealing. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition and bonding states of the elements in the SAM. For BPT SAMs on Au(111), XPS measurements show sulfur 2p peaks at binding energies around 161.2 eV and 162.2 eV, which are characteristic of sulfur atoms chemically bonded to a gold surface, confirming the formation of a chemisorbed monolayer. acs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS spectroscopy provides information about the orientation of the molecules within the SAM. For amino-terminated biphenylthiol SAMs, the average tilt angle of the biphenyl backbones with respect to the surface normal was determined to be approximately (37 ± 3)°. oaepublish.com

Technique Information Obtained Key Findings for Biphenyl Thiol SAMs on Au(111)
Scanning Tunneling Microscopy (STM)Surface morphology and molecular packingFormation of ordered domains, including (√3 x √3)R30° and hexagonal (2 × 2) structures. acs.orgnih.govacs.org
X-ray Photoelectron Spectroscopy (XPS)Chemical composition and bonding stateConfirms chemisorption via Au-S bond with characteristic S 2p peaks (~162 eV). acs.org
NEXAFS SpectroscopyMolecular orientationBiphenyl backbones exhibit an average tilt angle of ~32° to 40° from the surface normal. oaepublish.com

Influence of Thiol Position and Biphenyl Structure on SAM Properties

The structural properties of the biphenyl thiol molecule itself, such as the position of the thiol group and modifications to the biphenyl backbone, significantly influence the final properties of the SAM.

The structure of the biphenyl backbone, however, has been shown to have a profound impact. A notable example is the "odd-even" effect observed in ω-(4'-methyl-biphenyl-4-yl)-alkanethiols, where an alkyl chain of varying length is inserted between the biphenyl group and the thiol anchor. acs.org

Odd-Even Effect: The orientation of the biphenyl moiety and the packing density of the SAM show a pronounced dependence on whether the number of methylene (B1212753) groups (m) in the alkyl spacer is odd or even. acs.orgst-andrews.ac.uk

For an odd number of methylene groups on a gold surface, the arrangement of the biphenyl units is similar to that in the bulk structure of biphenyl. acs.org This leads to a higher packing density. st-andrews.ac.ukresearchgate.net

For an even number of methylene groups on gold, the biphenyl moieties adopt a more tilted or canted orientation, resulting in a lower packing density, which can be reduced by as much as 25%. acs.orgst-andrews.ac.uk

This odd-even behavior is opposite to that observed on silver surfaces and highlights the critical role of the substrate-headgroup interaction in dictating the final monolayer structure. acs.org

Biphenyl Structure Modification Number of Spacer Carbons (m) Effect on SAM on Gold Resulting Packing Density
ω-(4'-methyl-biphenyl-4-yl)-alkanethiolOdd (e.g., m=3)Biphenyl arrangement similar to bulk structure. acs.orgHigher
ω-(4'-methyl-biphenyl-4-yl)-alkanethiolEven (e.g., m=4)Biphenyl moieties adopt a more canted orientation. acs.orgLower (reduced by ~25%). st-andrews.ac.uk

Surface Functionalization for Advanced Materials

Biphenyl thiol SAMs provide a robust platform for surface functionalization, allowing the chemical properties of a material's surface to be precisely tailored. By introducing specific functional groups onto the biphenyl backbone, the surface can be engineered for various applications.

A powerful strategy involves using precursor molecules that can be activated after the SAM has been formed. For example, SAMs can be prepared from biphenyl thiols containing nitro (-NO₂) or nitrile (-CN) groups. These groups can be subsequently reduced to highly reactive amino groups (-NH₂) using methods like low-energy electron irradiation. oaepublish.com This process can occur simultaneously with the cross-linking of the aromatic matrix, enhancing the stability of the monolayer. oaepublish.com The newly formed amino groups can then be used as chemical handles to attach other molecules, such as fluorinated anhydrides, for further functionalization. oaepublish.com This approach opens pathways for creating complex, multilayered surface architectures for applications in biosensing, corrosion protection, and nanotechnology. oaepublish.com

Molecular Electronics and Devices

The defined structure and electronic properties of biphenyl thiols make them excellent candidates for components in molecular-scale electronic devices. The biphenyl unit acts as a molecular wire, and the thiol groups serve as "alligator clips" to connect the molecule to metal electrodes.

Conductance Studies in Single-Molecule Junctions

The electrical conductance of a single biphenyl thiol molecule bridging two electrodes is a key parameter in molecular electronics. These measurements are often performed using techniques like scanning tunneling microscopy break-junctions (STM-BJ).

A critical factor governing the conductance of biphenyl-based molecules is the torsion angle (φ) between the two phenyl rings. acs.orgnih.gov The degree of π-conjugation between the rings is maximized when they are coplanar (φ = 0°) and is broken when they are perpendicular (φ = 90°).

Torsion Angle Dependence: The conductance (G) of biphenyl-dithiol junctions is found to be strongly dependent on the torsion angle, following a G ∝ cos²φ relationship. acs.orgnih.gov Twisting the biphenyl system from a flat to a perpendicular conformation can decrease the conductance by a factor of 30. acs.org This is because charge transport is dominated by the π-electron system, and the coupling between the rings is proportional to cos(φ). acs.orgnih.gov

Transport Mechanism: For biphenyl dithiol, charge transport is typically an "off-resonance" tunneling process dominated by the highest occupied molecular orbital (HOMO). acs.org The energy level of the HOMO relative to the Fermi level of the electrodes is a crucial factor determining the junction's conductance. acs.org

Parameter Influence on Conductance Underlying Principle
Torsion Angle (φ)Conductance decreases as φ increases from 0° to 90°. acs.orgThe relationship G ∝ cos²φ reflects the change in π-conjugation between the phenyl rings. acs.orgnih.gov
Anchoring GroupThiol groups provide strong covalent coupling to gold electrodes, facilitating efficient charge injection.The anchor group determines the strength of the molecule-electrode electronic coupling.
Electrode MaterialDifferent metals (Au, Ag, Pt) can alter the transport properties.The choice of electrode affects the alignment of molecular orbitals with the metal's Fermi level.

Design of Molecular Components for Electronic Applications

The understanding gained from conductance studies allows for the rational design of molecular components with specific electronic functions. By chemically modifying the [1,1'-Biphenyl]-3-thiol structure, its electrical properties can be tuned.

Controlling Conductance: The torsion angle between the phenyl rings can be controlled by introducing bulky side groups onto the biphenyl backbone. This provides a "mechanical" way to tune the molecular conductance, effectively creating a molecular rheostat. nih.gov

Tuning Energy Levels: The introduction of electron-donating or electron-withdrawing substituents onto the biphenyl rings can shift the energy of the HOMO and LUMO levels. This allows for the tuning of the charge transport mechanism and the magnitude of the current flowing through the molecule.

Asymmetric Molecules for Rectification: By using different anchoring groups at each end of the biphenyl molecule (e.g., a thiol at one end and a nitrile at the other), an asymmetric molecular junction can be created. Such asymmetry can lead to rectifying behavior (i.e., allowing current to flow more easily in one direction than the other), which is the basis for a molecular diode.

The versatility of the biphenyl thiol framework, combined with a deep understanding of structure-property relationships, positions it as a fundamental building block for the future development of molecular-scale electronic devices.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials known for their high surface areas and tunable structures. nih.gov MOFs are constructed from metal ions or clusters linked together by organic ligands, while COFs are made entirely from light elements linked by strong covalent bonds. mdpi.comsciopen.com The ability to precisely design their pore size, shape, and chemical environment makes them suitable for a wide range of applications, including gas storage, separation, and catalysis. nih.govacs.org

Biphenyl-Thiol Derived Building Blocks for Porous Materials

The functional properties of MOFs and COFs are largely determined by the organic building blocks used in their synthesis. The introduction of specific functional groups onto the organic linkers can impart unique characteristics to the final framework. Thiol (-SH) and thioether groups are of particular interest for inclusion in MOF and COF structures. rsc.org Thiol-functionalized frameworks have been investigated for applications such as the adsorption of heavy metal ions like mercury(II). mdpi.com

The synthesis of these functional frameworks can be achieved by using organic linkers that already contain thiol groups. rsc.org this compound represents a potential building block for such materials. Its structure combines two key features:

A rigid biphenyl backbone, which is a common structural motif in linkers used to build robust, porous frameworks.

A thiol functional group, which can act as a coordination site for metal ions in MOF synthesis or remain as a reactive functional group within the pores of a COF.

The presence of the thiol group within the pores of a framework derived from a biphenyl-thiol building block could be leveraged for post-synthetic modification, allowing for the attachment of other molecules or nanoparticles to tailor the material's properties for specific applications. rsc.org

Table 1: Characteristics of Thiol-Functionalized Porous Materials

Feature Description Relevance of this compound
Framework Type MOF: Metal ions connected by organic linkers. COF: Organic units linked by covalent bonds. The biphenyl core provides a rigid structure suitable for both framework types.
Key Functional Group Thiol (-SH) The thiol group can coordinate with metal centers (in MOFs) or serve as a functional site for catalysis or adsorption (in COFs). mdpi.comrsc.org
Synthesis Strategy Direct synthesis using functionalized linkers or post-synthetic modification. This compound could be used as a primary building block in direct synthesis.

| Potential Applications | Heavy metal ion removal, catalysis, gas separation, sensing. nih.govrsc.org | The thiol group is known for its high affinity for heavy metals. mdpi.com |

Integration into Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices where the emissive layer is an organic compound that emits light in response to an electric current. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive, transport, and electrode layers.

Biphenyl derivatives are frequently employed in the construction of OLEDs. Their conjugated structure is conducive to charge transport, and they often possess wide energy bandgaps and high glass transition temperatures, making them suitable as stable host materials for phosphorescent emitters. nih.govmdpi.com For instance, derivatives of biphenyl are used in the hole-transporting layers of OLEDs.

The thiol functional group offers a distinct advantage in materials science due to its ability to form strong bonds with metal surfaces, particularly gold, which is often used as an electrode material in electronic devices. mdpi.com This property is widely used to create self-assembled monolayers (SAMs) for surface modification.

The compound this compound possesses both a biphenyl core and a thiol group. This bifunctional nature suggests its potential utility in optoelectronic materials. Theoretically, it could be integrated into a device where the biphenyl moiety contributes to the electronic functions of a layer (e.g., charge transport or as a host), while the thiol group serves as an anchor, chemically bonding the organic layer to a metal electrode. This could potentially improve the interfacial contact and charge injection efficiency between the organic and inorganic components of the device.

Polymer Chemistry (e.g., as Photostabilizers or in Hydrogel Formation)

The thiol group is highly reactive and participates in several efficient chemical reactions, making thiol-containing compounds valuable in polymer chemistry. One of the most prominent examples is the thiol-ene reaction, a type of "click chemistry" that is widely used for polymer synthesis and modification. illinois.edunih.gov

The thiol-ene reaction involves the radical-initiated addition of a thiol (-SH) across a carbon-carbon double bond (an 'ene'). illinois.edu This reaction can be initiated by UV light in the presence of a photoinitiator and proceeds rapidly under mild conditions. elsevierpure.com It is a versatile method for creating crosslinked polymer networks, particularly for the formation of hydrogels. nih.gov

Hydrogels are three-dimensional networks of hydrophilic polymer chains that can absorb large amounts of water. mdpi.com Thiol-ene chemistry is an attractive method for hydrogel synthesis for biomedical applications due to its biocompatibility and the ability to proceed in aqueous environments. nih.govmdpi.com The process typically involves mixing a multi-functional thiol-containing molecule with a multi-functional 'ene'-containing molecule. Upon photo-initiation, a rapid polymerization and crosslinking reaction occurs, forming the hydrogel network. elsevierpure.com

This compound can be considered a potential monomer for incorporation into such polymer systems. Its single thiol group could react with an 'ene' group, allowing the biphenyl unit to be appended to a polymer backbone or act as a chain-capping agent. If used in conjunction with multifunctional thiols and enes, it could be incorporated into the network to modify the final properties of the hydrogel. The rigid and hydrophobic nature of the biphenyl group would be expected to influence the mechanical strength, swelling ratio, and degradation characteristics of the resulting material. mdpi.com

Table 2: Components of Thiol-Ene Photopolymerization for Hydrogel Formation

Component Role Example
Thiol Monomer Provides the -SH groups for the addition reaction. Can be multifunctional to enable crosslinking. Pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) elsevierpure.com
'Ene' Monomer Provides the C=C double bonds. Can be multifunctional to enable crosslinking. Poly(ethylene glycol) diacrylate (PEGDA) elsevierpure.commdpi.com
Photoinitiator Generates radicals upon exposure to UV light to start the polymerization chain reaction. 2,2-dimethoxy-2-phenylacetophenone (DMPA) chemrxiv.org
Solvent Dissolves the monomers and initiator; often an aqueous buffer for biomedical applications. Water, Toluene, Dimethyl sulfoxide (B87167) (DMSO) elsevierpure.com

| Potential Modifier | A monofunctional thiol, such as this compound, could be added to control network density or introduce specific chemical properties. | this compound |

Supramolecular Chemistry and Dynamic Covalent Systems

Design and Synthesis of Biphenyl-Bridged Macrocycles

The synthesis of macrocycles containing the biphenyl (B1667301) scaffold is a significant area of interest in supramolecular chemistry. These structures, often referred to as "nanohoops," are variants of paracyclophanes and are synthesized through self-assembly processes. While direct use of [1,1'-biphenyl]-3-thiol is not extensively documented in this specific context, research on closely related bis(mercaptomethyl) biphenyl derivatives provides significant insights into the synthetic strategies that would be applicable.

The general approach involves the use of dynamic covalent self-assembly, where dithiol building blocks are oxidized to form a mixture of disulfide macrocycles. nih.gov This process is often followed by a sulfur extrusion step to yield more stable thioether macrocycles. nih.gov The self-assembly of a bis(mercaptomethyl) biphenyl ligand, for instance, results in a mixture of different sized macrocycles (dimers, trimers, tetramers, etc.) in high combined yield. nih.gov

The synthesis can be summarized in the following steps:

Oxidation of Dithiol Monomers: The biphenyl-containing dithiol monomers are subjected to oxidation, often using iodine, to facilitate the formation of disulfide bonds. nih.gov This leads to a dynamic library of macrocyclic disulfides.

Sulfur Extrusion: The resulting mixture of disulfide macrocycles can then be treated with a reagent like triphenylphosphine (B44618) to extrude sulfur atoms, converting the disulfide linkages to more stable thioether bridges. nih.gov

This methodology allows for the efficient, one-pot synthesis of a variety of biphenyl-bridged macrocycles. The distribution of the different macrocycle sizes in the product mixture is a key aspect of the dynamic nature of this system.

Dynamic Disulfide Assembly and Self-Sorting Phenomena

The thiol group of this compound is central to its participation in dynamic covalent systems, which are based on reversible chemical reactions. The oxidation of thiols to disulfides is a prime example of a reaction used in dynamic covalent chemistry. nih.gov These systems allow for the self-assembly of complex molecular architectures from simple building blocks.

In the context of biphenyl-thiol derivatives, the formation of disulfide-bridged macrocycles is a dynamic process. When a dithiol like bis(mercaptomethyl) biphenyl is oxidized, a dynamic combinatorial library of macrocycles of various sizes is generated. rsc.org This library is not static; the disulfide bonds can be reversibly broken and reformed, allowing the system to reach a thermodynamic equilibrium. nih.gov

A fascinating aspect of these systems is the phenomenon of self-sorting. When two different dithiol ligands, for example, a bis(mercaptomethyl) phenyl (A) and a bis(mercaptomethyl) biphenyl (B), are mixed and oxidized, the system does not produce a statistical mixture of all possible combinations. nih.gov Instead, it exhibits self-sorting, where specific, thermodynamically favored products are amplified. nih.gov This can lead to both "narcissistic" self-sorting (formation of symmetrical macrocycles like A_n or B_n) and "social" self-sorting (formation of specific unsymmetrical macrocycles like A_x B_y). nih.gov

In a study involving bis(mercaptomethyl) phenyl and bis(mercaptomethyl) biphenyl, it was observed that the system preferentially formed two unsymmetrical trimers, "AAB" and "ABB", out of a potential library of at least 21 different macrocycles. nih.gov This demonstrates a high degree of programmed self-assembly, driven by the structural and electronic properties of the biphenyl unit.

Table 1: Products of Dynamic Disulfide Assembly

Ligand(s)Assembly ProcessMajor ProductsKey Observation
bis(mercaptomethyl) biphenyl (B)Self-assembly via oxidationMixture of disulfide macrocycles (dimer, trimer, tetramer, etc.)Formation of a dynamic library of "nanohoops". nih.gov
bis(mercaptomethyl) phenyl (A) and bis(mercaptomethyl) biphenyl (B)Co-assembly via oxidationUnsymmetrical trimers "AAB" and "ABB"Demonstration of social self-sorting. nih.gov

Pseudopeptidic Compounds and Conformational Control

The incorporation of non-standard amino acids and backbone modifications to create pseudopeptides is a powerful strategy in medicinal chemistry to enhance stability, bioavailability, and receptor affinity. The rigid biphenyl scaffold of this compound makes it an attractive building block for introducing conformational constraints in peptide analogues.

While the direct synthesis of pseudopeptides from this compound is not extensively detailed in the literature, the principles of peptide and pseudopeptide synthesis provide a clear framework for its potential applications. The thiol group can be used to form thioether or disulfide linkages within a peptide sequence, effectively creating a cyclic or constrained structure. The synthesis of thiophenylalanine-containing peptides, for instance, has been achieved via copper(I)-mediated cross-coupling reactions on solid phase. nih.gov This approach could be adapted for the incorporation of a biphenyl-3-thiol moiety.

The biphenyl unit itself imposes significant conformational restriction. The rotational barrier around the bond connecting the two phenyl rings can lead to atropisomerism if the other positions on the rings are appropriately substituted. Even without generating stable atropisomers, the biphenyl unit limits the accessible conformational space of the peptide backbone, which can pre-organize the molecule into a bioactive conformation.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes to Orthogonally Substituted Biphenyl (B1667301) Thiols

The development of efficient and selective synthetic methodologies is paramount for unlocking the full potential of [1,1'-Biphenyl]-3-thiol and its derivatives. A significant area of future research lies in the exploration of novel synthetic routes to orthogonally substituted biphenyl thiols, where different functional groups can be selectively introduced at specific positions on the biphenyl core. Such strategies would enable the fine-tuning of the molecule's electronic and steric properties for various applications.

Recent advancements in cross-coupling reactions provide a fertile ground for these explorations. While traditional methods like the Suzuki-Miyaura and Ullmann couplings have been effective, future work will likely focus on more sophisticated approaches. nih.gov For instance, the development of catalytic systems that allow for the sequential and site-selective introduction of different substituents is a key objective. This could involve the use of directing groups to control the position of subsequent functionalization or the development of catalysts with high regioselectivity.

A particularly promising direction is the synthesis of axially chiral biphenyls with ortho-sulfur substituents. researchgate.net The controlled synthesis of such atropisomers, which are conformational isomers that are stable enough to be isolated, is a significant challenge in organic synthesis. nih.gov Overcoming this challenge would provide access to a new class of chiral ligands and catalysts for asymmetric synthesis. researchgate.net

Future research in this area could involve the strategies outlined in the table below:

Research DirectionPotential MethodologiesDesired Outcomes
Site-Selective FunctionalizationDirected ortho-metalation, Halogen-dance reactions, C-H activationAccess to a wide range of polysubstituted biphenyl thiols with precise control over substituent placement.
Asymmetric Synthesis of AtropisomersChiral ligand-controlled cross-coupling, Kinetic resolution of racemic mixturesEnantiomerically pure ortho-thiol-substituted biphenyls for applications in asymmetric catalysis and materials science.
Greener Synthetic ApproachesFlow chemistry, Use of earth-abundant metal catalysts, Solvent-free reaction conditionsMore sustainable and cost-effective synthetic routes with reduced environmental impact. acs.org

Development of Advanced Catalytic Systems

The synthesis of this compound and its derivatives often relies on transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org A key area for future research is the development of advanced catalytic systems that offer improved efficiency, selectivity, and substrate scope.

Palladium-based catalysts have been the workhorse in this field; however, there is a growing interest in exploring catalysts based on more abundant and less expensive metals like nickel and copper. acs.orgmdpi.com The design of novel ligands that can stabilize the active catalytic species and control the reaction outcome is a critical aspect of this research. nih.gov These "designer ligands" can be tailored to promote specific bond formations and prevent undesired side reactions.

Furthermore, the emergence of photoredox catalysis offers exciting new possibilities for biphenyl synthesis. mdpi.comresearchgate.netethz.ch This approach utilizes visible light to drive chemical reactions, often under mild conditions. ethz.ch The combination of photoredox catalysis with traditional transition metal catalysis, known as dual catalysis, has the potential to unlock novel reaction pathways that are not accessible by either method alone. acs.org

Future advancements in catalytic systems for biphenyl thiol synthesis are expected to focus on:

Catalyst TypeKey Features and AdvantagesPotential Applications
Ligand-Free Palladium Catalysis Simplifies reaction setup and purification, reduces cost. rsc.orgLarge-scale synthesis of biphenyl thiol derivatives.
Nickel and Copper-Based Catalysts Utilizes more earth-abundant and cost-effective metals. acs.orgmdpi.comDevelopment of more sustainable synthetic protocols.
Photoredox Catalysts Enables reactions under mild conditions using visible light. mdpi.comresearchgate.netethz.chAccess to novel reactivity and functional group tolerance.
Dual Catalytic Systems Combines the advantages of two different catalytic cycles. acs.orgUnlocking new and challenging chemical transformations.

Multi-Functional Materials Design

The unique combination of a rigid biphenyl backbone and a reactive thiol group makes this compound an attractive building block for the design of multi-functional materials. The thiol group can serve as an anchor to surfaces, a cross-linking agent in polymers, or a coordination site for metal ions.

One promising area is the development of stimuli-responsive materials. encyclopedia.pubnih.gov For example, the reversible oxidation of the thiol group to a disulfide bond can be used to create materials that change their properties in response to redox stimuli. encyclopedia.pubnih.gov This could be exploited in applications such as drug delivery systems, where the drug is released in a specific cellular environment, or in self-healing materials. nih.gov

Another exciting direction is the incorporation of this compound into porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). rsc.org The thiol groups within these frameworks can act as active sites for catalysis or as binding sites for guest molecules. rsc.org The rigid biphenyl unit helps to create a well-defined and stable porous structure.

Future research in multi-functional materials based on this compound could explore:

Stimuli-Responsive Polymers and Gels: Materials that respond to changes in pH, temperature, light, or redox potential for applications in sensors, actuators, and controlled release systems. encyclopedia.pubmdpi.comnih.gov

Thiol-Decorated Porous Materials: Covalent organic frameworks and metal-organic frameworks with tailored porosity and functionality for applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Self-Assembled Monolayers (SAMs): The formation of ordered thin films on surfaces for applications in molecular electronics, biosensors, and surface engineering. nih.govacs.org

Advanced Characterization Techniques and In Situ Studies

A deeper understanding of the structure-property relationships of materials derived from this compound requires the application of advanced characterization techniques. While traditional methods provide valuable information, more sophisticated techniques are needed to probe the intricate details of molecular arrangement, electronic structure, and dynamic processes.

For instance, advanced microscopic and spectroscopic techniques can provide high-resolution information about the morphology and chemical composition of materials at the nanoscale. mdpi.comwuttkescience.comeuropean-mrs.com Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can be used to visualize the arrangement of molecules in self-assembled monolayers. nih.gov

A particularly important area of future research is the use of in situ and operando spectroscopic techniques. wikipedia.orghideninc.com These methods allow for the characterization of materials under actual reaction or operating conditions. wikipedia.orghideninc.com For example, operando X-ray absorption spectroscopy (XAS) can be used to monitor the state of a catalyst during a cross-coupling reaction, providing valuable insights into the catalytic mechanism. nih.gov

Key characterization techniques for future studies include:

TechniqueInformation GainedApplication Area
Scanning Probe Microscopy (STM, AFM) Surface morphology, molecular packing, and electronic properties at the nanoscale. nih.govCharacterization of self-assembled monolayers and thin films.
X-ray Absorption Spectroscopy (XAS) Local atomic structure and electronic state of metal centers in catalysts. nih.govIn situ and operando studies of catalytic reactions.
Raman and Infrared Spectroscopy Vibrational modes, chemical bonding, and molecular structure.Monitoring of polymerization and cross-linking reactions.
Solid-State NMR Spectroscopy Connectivity and dynamics of atoms in solid materials.Structural elucidation of polymers and porous materials.

Deeper Mechanistic Understanding via Combined Experimental and Computational Approaches

A synergistic combination of experimental and computational methods will be crucial for gaining a deeper mechanistic understanding of the synthesis and properties of this compound and its derivatives. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and electronic structures that are often difficult to probe experimentally. acs.orgrsc.orgsemanticscholar.orgresearchgate.net

For example, DFT calculations can be used to predict the torsional barriers in substituted biphenyls, which is critical for understanding the stability of atropisomers. acs.orgrsc.orgsemanticscholar.orgresearchgate.net Computational modeling can also be used to elucidate the mechanism of catalytic cross-coupling reactions, helping to identify the active catalytic species and the key elementary steps. comporgchem.com

When combined with experimental data from techniques like operando spectroscopy, these computational models can provide a comprehensive picture of the reaction mechanism. wikipedia.orghideninc.comnih.gov This integrated approach can accelerate the discovery and optimization of new synthetic methods and materials.

Future research will likely involve:

Computational Screening of Catalysts: Using DFT to predict the performance of new catalyst designs before they are synthesized in the lab.

Modeling of Self-Assembly Processes: Simulating the formation of self-assembled monolayers to understand the factors that control their structure and properties.

Integrated Experimental-Computational Studies of Reaction Mechanisms: Combining kinetic experiments, operando spectroscopy, and DFT calculations to unravel the intricate details of catalytic cycles. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for [1,1'-Biphenyl]-3-thiol, and how can reaction conditions be optimized to minimize disulfide formation?

  • Methodological Answer : The synthesis of this compound often involves protecting the thiol group during coupling reactions to prevent oxidation. For example, thioacetate-protected intermediates can be hydrolyzed under mild acidic or basic conditions to yield the free thiol. A critical step is the deprotection of 4'-{[(1,1'-biphenyl)-4-yl]diazenyl}-(1,1'-biphenyl)-4-thiol using reducing agents like sodium borohydride or TCEP (tris(2-carboxyethyl)phosphine) to avoid disulfide byproducts . Reaction optimization (e.g., inert atmosphere, low temperature) and characterization via HPLC-MS are recommended to confirm purity.

Q. What spectroscopic methods are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can identify aromatic protons (δ 6.8–7.6 ppm) and the thiol proton (δ ~1.5 ppm, though often broadened due to exchange).
  • IR : The S-H stretch (~2550 cm<sup>-1</sup>) confirms the thiol group.
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of structurally similar biphenyl derivatives (e.g., C-S bond length ~1.82 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 218.06 for C12H10S).

Q. How does the hydrochloride salt form of biphenyl-thiol derivatives influence aqueous solubility, and what experimental approaches quantify this?

  • Methodological Answer : Hydrochloride salts enhance aqueous solubility by introducing ionic character. For example, 3'-chloro-[1,1'-biphenyl]-3-amine hydrochloride shows 10-fold higher solubility in water compared to its free base. Solubility can be quantified via shake-flask experiments with UV-Vis calibration curves (λmax ~280 nm for aromatic systems) .

Advanced Research Questions

Q. How does the thiol group in this compound influence its electronic properties and reactivity compared to hydroxyl or amine-substituted biphenyls?

  • Methodological Answer : The thiol group introduces a strong electron-withdrawing effect, lowering the HOMO energy by ~1.2 eV compared to hydroxyl analogs, as shown in DFT studies. Reactivity with electrophiles (e.g., alkyl halides) can be probed via Hammett substituent constants (σmeta for -SH = 0.15). Comparative cyclic voltammetry reveals oxidation potentials at ~0.8 V vs. Ag/AgCl .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives, such as discrepancies in enzyme inhibition efficacy?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, buffer composition) or impurity profiles. Recommendations:

  • Standardized assays : Use recombinant enzymes (e.g., MurA) under controlled kinetic conditions .
  • Meta-analysis : Compare IC50 values across studies using normalized datasets. For example, thiol derivatives targeting mGluR2 show variability (IC50 0.1–10 µM) due to divergent cell-based vs. biochemical assays .

Q. How can this compound be incorporated into supramolecular systems, such as self-assembled monolayers (SAMs), and what analytical techniques validate their formation?

  • Methodological Answer : SAMs of biphenyl-thiols on gold surfaces are characterized by:

  • Contact angle goniometry : Hydrophobicity increases with monolayer density (e.g., θ ~75° for densely packed layers).
  • Ellipsometry : Thickness measurements (~1.2 nm for upright orientation).
  • XPS : Sulfur 2p3/2 peaks at ~162 eV confirm Au-S bonding .

Q. What computational approaches predict the interaction of this compound with biological targets, and how do docking results align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to enzymes like MurA. Key interactions:

  • Hydrogen bonding : Thiol with catalytic residues (e.g., Cys115 in MurA).
  • π-Stacking : Biphenyl ring with hydrophobic pockets.
    Experimental validation via ITC (Kd ~5 µM) and enzymatic inhibition assays (IC50 ~7 µM) confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.